molecular formula C22H22ClNO4 B1376900 Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride CAS No. 634197-80-1

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

Cat. No.: B1376900
CAS No.: 634197-80-1
M. Wt: 399.9 g/mol
InChI Key: DHXAZNGYHYRGBA-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride (CAS: 634197-80-1, molecular formula: C₂₂H₂₂ClNO₄) is a benzoate ester derivative featuring multiple functional groups: a benzyloxy substituent at position 5, a methoxy group at position 4, and an amino group at position 2 of the aromatic ring. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in polar solvents . Its structural complexity makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly for designing bioactive molecules or protecting reactive amino groups during multi-step reactions.

Properties

IUPAC Name

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXAZNGYHYRGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743550
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634197-80-1
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the benzoate core.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the benzoate core.

    Hydrolysis: The ester bond in the benzoate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride features a complex structure that includes:

  • Functional Groups : An amino group, methoxy group, and benzyloxy group attached to a benzoate core.
  • Molecular Formula : C18_{18}H20_{20}N2_{2}O4_{4}·HCl
  • Molecular Weight : Approximately 348.82 g/mol

This unique arrangement of functional groups contributes to its diverse biological activities and potential pharmaceutical applications.

Medicinal Chemistry

This compound is primarily studied for its role as a pharmaceutical intermediate. It has been investigated for:

  • Drug Development : The compound serves as a precursor in synthesizing more complex molecules with therapeutic properties. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Biological Research

The compound has been evaluated for its potential biological activities, including:

  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : It has shown promise as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism. This characteristic is vital for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.

Synthesis of Novel Compounds

This compound can be used as a building block in the synthesis of other bioactive compounds. For example:

  • The synthesis of derivatives with enhanced potency or selectivity can be achieved through modifications at the amino or methoxy groups, allowing researchers to explore new therapeutic avenues .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated that it selectively inhibited CYP1A2 and CYP2D6. This finding highlights its relevance in pharmacology, particularly concerning drug metabolism and interactions.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins and influence cellular processes.

    Inhibiting or activating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, or inflammation.

    Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, we compare it with structurally related compounds identified in recent literature and chemical databases.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents/Functional Groups Core Structure Salt Form
This compound C₂₂H₂₂ClNO₄ Benzyl ester, benzyloxy, methoxy, amino Benzoate ester Hydrochloride
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ Butoxy, chloro, methoxy, aldehyde Benzaldehyde None
Ethyl 2-benzyloxy-5-aminobenzoylglycine hydrochloride C₁₈H₂₀ClN₂O₅ Ethyl ester, benzyloxy, amino, glycine moiety Benzoylated amino acid Hydrochloride
5-(4-Methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine C₁₈H₁₈N₄OS Methoxybenzyl, thiadiazole, Schiff base 1,3,4-Thiadiazole None

Key Comparisons

Functional Group Diversity: The target compound features dual benzyl groups (ester and ether) and an amino group, enhancing its lipophilicity compared to 4-Butoxy-3-chloro-5-methoxybenzaldehyde (), which has an aldehyde group instead of an ester . This difference likely reduces the target compound’s volatility and increases its suitability as a synthetic intermediate. Compared to Ethyl 2-benzyloxy-5-aminobenzoylglycine hydrochloride (), the substitution of ethyl ester with benzyl ester in the target compound may reduce aqueous solubility but improve compatibility with non-polar reaction media .

Synthetic Utility: The hydrochloride salt form (common in and ) facilitates purification and storage, unlike neutral compounds like 5-(4-methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine (), which requires additional stabilization steps . The amino group in the target compound is strategically positioned for further derivatization (e.g., acylation or Schiff base formation), similar to the reactivity observed in thiadiazole-based Schiff bases () .

The absence of hazardous classification for the target compound (unlike some halogenated analogs, e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde in ) simplifies handling under standard laboratory conditions .

Applications: The target compound’s benzoate core makes it a precursor for pharmaceuticals or agrochemicals, whereas thiadiazole derivatives () are often explored for antimicrobial or anticancer activity . Amino acid conjugates like Ethyl 2-benzyloxy-5-aminobenzoylglycine hydrochloride () highlight the versatility of benzyloxy-amino benzoates in peptide-mimetic drug development .

Research Findings and Implications

  • Synthetic Efficiency: The hydrochloride salt form of the target compound streamlines isolation, as seen in analogous amino acid derivatives (), reducing the need for complex purification .
  • Reactivity: The amino group’s nucleophilicity enables reactions analogous to thiadiazole-based Schiff bases (), suggesting utility in constructing heterocyclic frameworks .
  • Safety Profile : Unlike halogenated benzaldehyde derivatives (), the target compound’s lack of hazard classification () aligns with safer industrial applications .

Biological Activity

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a benzoate moiety, with an amino group at the 2-position and a methoxy group at the 4-position. Its molecular formula is C18H20N1O4ClC_{18}H_{20}N_{1}O_{4}Cl, and it typically exists as a hydrochloride salt, enhancing its solubility and stability.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's IC50 values, which indicate the concentration required for 50% inhibition of cell growth, vary across different cancer types:

Cell Line IC50 (µM)
MCF-7 (Breast)1.2
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

These values suggest that the compound is particularly potent against MCF-7 cells, which are commonly used in breast cancer research.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytochrome P450 Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in drug-drug interaction studies.
  • Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidative activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Gram-positive bacteria has been reported as follows:

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound on MCF-7 cells, researchers found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The study concluded that the compound's selective targeting of cancer cells while sparing normal cells could be beneficial for therapeutic applications.

Case Study 2: Drug Interaction Potential

Another investigation focused on the drug interaction potential of this compound with common medications metabolized by cytochrome P450 enzymes. The results indicated that co-administration could significantly alter plasma levels of these drugs, highlighting the importance of understanding this compound's metabolic profile in clinical settings.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via sequential benzylation and esterification. A common approach involves coupling 4-amino-5-(benzyloxy)-2-methoxybenzoic acid with glycine benzyl ester, followed by catalytic hydrogenation to deprotect the amine group . Key intermediates (e.g., benzyl-protected precursors) should be characterized using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weights (e.g., C₁₈H₁₇NO₃: calc. 295.3, observed 295.3) .
  • Elemental Analysis to verify purity (e.g., C: 73.20%, H: 5.80%, N: 4.74%) .
  • ¹H/¹³C NMR to resolve benzyloxy and methoxy substituents .

Q. How should researchers handle the hydrochloride salt form to ensure stability during storage?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
  • Handling: Use desiccators during weighing and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis of the ester or benzyloxy groups .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FT-IR: Identify characteristic peaks (e.g., C=O ester stretch at ~1720 cm⁻¹, NH₃⁺Cl⁻ at 2500–3000 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal structure if single crystals are obtainable (e.g., benzyl groups often exhibit π-stacking) .
  • LC-MS/MS: Detect trace impurities (e.g., de-aminated by-products) using reverse-phase C18 columns and 0.1% formic acid in mobile phases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; amine protons may appear broadened in DMSO due to hydrogen bonding .
  • DFT Calculations: Use software like Gaussian to simulate NMR shifts and assign ambiguous signals (e.g., overlapping benzyl aromatic protons) .
  • 2D NMR: Employ HSQC and HMBC to correlate NH and methoxy protons with adjacent carbons .

Q. What strategies optimize the yield of the final hydrochloride salt during large-scale synthesis?

Methodological Answer:

  • Acid Selection: Replace HCl gas with concentrated HCl in dioxane for safer protonation .
  • Crystallization: Use ethanol/water (3:1) mixtures at 0°C to enhance crystal formation. Add seed crystals to control polymorphism .
  • Purification: Perform flash chromatography (silica gel, EtOAc/hexane) before salt formation to remove unreacted benzyl chloride .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Orbital Analysis: Calculate LUMO energies (e.g., using DFT/B3LYP/6-31G*) to identify electrophilic sites on the benzoate ring .
  • MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .
  • Docking Studies: Predict binding affinities if the compound is tested as a protease inhibitor (e.g., homology modeling with trypsin-like enzymes) .

Q. What are the implications of contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Assay Validation: Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., Leishmania amastigote) assays .
  • Metabolite Interference: Test stability in assay media (e.g., ester hydrolysis in serum-containing buffers) using LC-MS .
  • Salt vs. Free Base: Re-test the free base form (generated via neutralization with NaHCO₃) to isolate pH-dependent effects .

Q. How can researchers mitigate by-product formation during benzyloxy group introduction?

Methodological Answer:

  • Protection/Deprotection: Use TMSCl as a temporary protecting group for the amine to prevent competing N-benzylation .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl chloride reactivity in biphasic systems .
  • By-Product Analysis: Characterize impurities (e.g., di-benzylated products) via preparative TLC and HRMS .

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